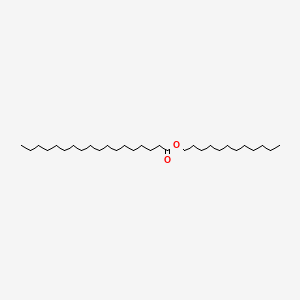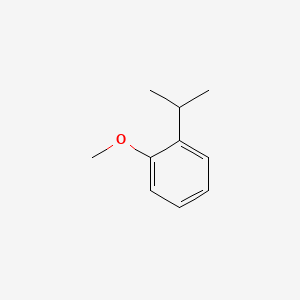
1-Isopropyl-2-methoxybenzene
Overview
Description
1-Isopropyl-2-methoxybenzene, also known as 2-Isopropylanisole, belongs to the class of organic compounds known as cumenes . These are aromatic compounds containing a prop-2-ylbenzene moiety .
Synthesis Analysis
The synthesis of this compound could potentially be achieved through a Friedel-Crafts alkylation reaction . This reaction involves the electrophilic substitution of an aromatic compound, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Molecular Structure Analysis
The molecular formula of this compound is C10H14O . It has a molecular weight of 150.22 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like this compound are substitution, addition, and oxidation . The most common type is electrophilic substitution .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Oxidation and Hydroperoxide Formation
1-Isopropyl-2-methoxybenzene, under specific conditions, can undergo oxidation processes. For instance, the kinetics of its free-radical chain oxidation were studied to form hydroperoxides (Zawadiak et al., 2003). This research demonstrates the compound's reactivity and potential applications in producing specific hydroperoxides, which are useful in various chemical processes.
Role in Biomass Analysis
Methoxyphenols, including compounds similar to this compound, are used as proxies for terrestrial biomass. They help in understanding the chemical changes in lignin during hydrothermal alteration, indicating their importance in environmental and geochemical studies (Vane & Abbott, 1999).
Electrosynthesis Applications
Electrochemical synthesis methods involving compounds akin to this compound have been explored. An example is the electrochemical thiocyanation of methoxybenzene, a similar compound, demonstrating the potential for electrosynthesis applications in organic chemistry (Gitkis & Becker, 2006).
Aromatic Hydrocarbon Oxidation Studies
In atmospheric chemistry, methoxybenzenes, similar to this compound, are studied for their reactivity with hydroxyl radicals. This research is crucial for understanding the behavior of aromatic hydrocarbons in the atmosphere, which has implications for environmental and atmospheric sciences (Gibilisco et al., 2018).
Catalytic Conversion in Biomass Lignin
Research on the catalytic conversion of anisole (methoxybenzene) to gasoline-range molecules, which is relevant to this compound, indicates its potential application in transforming biomass lignin into valuable hydrocarbons (Zhu et al., 2011).
Gas Phase Reaction Studies
Theoretical studies on the gas phase reactions of methoxybenzene with ozone provide insights into the environmental behavior of similar compounds, highlighting their potential impact on air quality and atmospheric chemistry (Sun et al., 2016).
Mechanism of Action
The mechanism of action for the electrophilic aromatic substitution reactions of 1-Isopropyl-2-methoxybenzene involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methoxy-2-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRVXTXKISCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951956 | |
| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2944-47-0 | |
| Record name | o-Isopropylanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-2-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90951956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-isopropylanisole a crucial starting material in the synthesis of (+)-totarol?
A1: The research highlights the significance of 2-isopropylanisole as a key building block in the multi-step synthesis of (+)-totarol. The molecule's structure, specifically the isopropyl and methoxy substituents on the benzene ring, allows for further chemical transformations that ultimately lead to the desired complex structure of (+)-totarol. [] The researchers strategically modify 2-isopropylanisole through a series of reactions, including halogenation, Grignard reaction with triphenylphosphine, and Wittig reaction, to introduce specific functional groups and build the carbon skeleton necessary for (+)-totarol.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

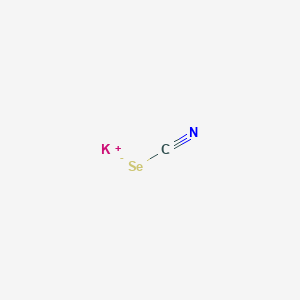


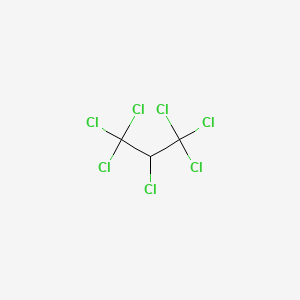
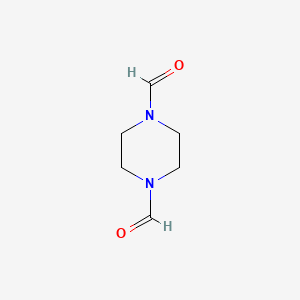
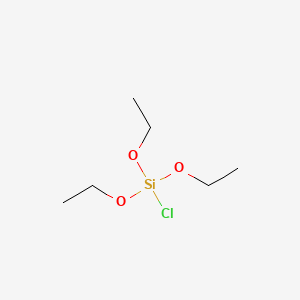
![Phenol, 2-amino-4-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1582505.png)



